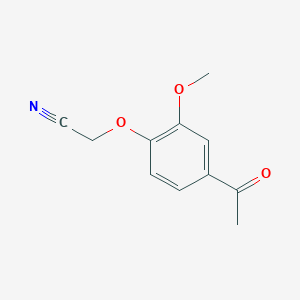
2-(4-Acetyl-2-methoxyphenoxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Acetyl-2-methoxyphenoxy)acetonitrile is an organic compound with the molecular formula C11H11NO3 It is characterized by the presence of an acetyl group, a methoxy group, and a phenoxy group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetyl-2-methoxyphenoxy)acetonitrile typically involves the reaction of 4-acetyl-2-methoxyphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetyl-2-methoxyphenoxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-(4-carboxy-2-methoxyphenoxy)acetonitrile.
Reduction: Formation of 2-(4-acetyl-2-methoxyphenoxy)ethylamine.
Substitution: Formation of various substituted phenoxyacetonitriles depending on the nucleophile used.
Scientific Research Applications
2-(4-Acetyl-2-methoxyphenoxy)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Acetyl-2-methoxyphenoxy)acetonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)acetonitrile: Lacks the acetyl group, making it less reactive in certain chemical reactions.
4-Acetyl-2-methoxyphenol: Lacks the nitrile group, limiting its applications in nitrile-specific reactions.
2-(4-Methoxyphenyl)acetonitrile: Similar structure but with different substitution patterns, affecting its chemical properties and reactivity.
Uniqueness
2-(4-Acetyl-2-methoxyphenoxy)acetonitrile is unique due to the presence of both the acetyl and nitrile groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)acetonitrile |
InChI |
InChI=1S/C11H11NO3/c1-8(13)9-3-4-10(15-6-5-12)11(7-9)14-2/h3-4,7H,6H2,1-2H3 |
InChI Key |
XPKKOOKIKXZICN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















